molecular formula C21H18N4O2 B10985315 2-[4-(acetylamino)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide

Cat. No.: B10985315
M. Wt: 358.4 g/mol
InChI Key: DFYZDEZNUMPOLT-UHFFFAOYSA-N
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Description

2-[4-(Acetylamino)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide is a synthetic small molecule characterized by an indole core substituted with an acetylamino group at the 4-position, linked via an acetamide bridge to a quinolin-5-yl moiety. This structure combines two pharmacologically significant heterocycles: indole, known for its prevalence in bioactive compounds (e.g., serotonin, kinase inhibitors), and quinoline, a scaffold associated with antimalarial and anticancer agents. The acetylamino group may enhance solubility or target binding, while the quinoline moiety could contribute to interactions with DNA or protein targets like Bcl-2 family proteins .

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-quinolin-5-ylacetamide

InChI

InChI=1S/C21H18N4O2/c1-14(26)23-19-8-3-9-20-16(19)10-12-25(20)13-21(27)24-18-7-2-6-17-15(18)5-4-11-22-17/h2-12H,13H2,1H3,(H,23,26)(H,24,27)

InChI Key

DFYZDEZNUMPOLT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC=CC4=C3C=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Fischer indole synthesis , which allows for the construction of the indole ring. For instance, the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) yields the tricyclic indole compound .

Reaction Conditions:: The specific reaction conditions for synthesizing 2-[4-(acetylamino)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide may vary, but typically involve suitable reagents and solvents.

Industrial Production:: While industrial-scale production methods are proprietary, laboratories can synthesize this compound using established protocols.

Chemical Reactions Analysis

Types of Reactions:: 2-[4-(Acetylamino)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide can undergo various reactions, including:

  • Electrophilic substitutions due to the excess π-electron delocalization in the indole ring.
  • Oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:: Reagents such as acids, bases, and catalysts play a crucial role in these reactions. Specific conditions depend on the desired transformation.

Major Products:: The products formed from these reactions may include modified indole derivatives or related compounds.

Scientific Research Applications

Chemistry:: Researchers explore its use as a building block for more complex molecules, especially those with potential pharmacological properties.

Biology and Medicine::

Industry:: Indole derivatives find applications in the pharmaceutical and agrochemical industries.

Mechanism of Action

The exact mechanism by which 2-[4-(acetylamino)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Indole-Acetamide Cores

Several indole-acetamide derivatives have been synthesized and studied for their biological activities. Key examples from the literature include:

Compound Name (Reference) Substituents (Indole/Amide Side Chain) Yield (%) Melting Point (°C) Key Biological Activity
10j 4-Chlorobenzoyl, 3-Cl-4-F-phenyl 8 192–194 Anticancer (Bcl-2/Mcl-1 inhibition)
10k 4-Chlorobenzoyl, naphthalen-1-yl 6 175–176 Anticancer
10m 4-Chlorobenzoyl, pyridin-2-yl 17 153–154 Anticancer
N-[4-(Acetylamino)phenyl]-2-(5-chloro-1H-indol-1-yl)acetamide 5-Cl-indole, 4-acetylamino phenyl N/A N/A Not reported (structural analogue)

Key Observations :

  • 10m: 17%) .
  • Biological Activity: Indole-acetamides with chlorinated side chains (e.g., 10j) show promise as dual Bcl-2/Mcl-1 inhibitors, suggesting that the target compound’s quinoline moiety could similarly target apoptosis pathways .
Quinoline-Containing Analogues

Quinoline hybrids, such as N-[7-chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide (), demonstrate cytotoxicity against cancer cell lines. The triazole-quinoline hybrid in achieved structural diversity via click chemistry, highlighting the versatility of quinoline-acetamide scaffolds in drug design.

Nitro- and Sulfur-Substituted Analogues
  • Nitroindole Derivatives: 2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide () features a nitro group at the 5-position of indole. The nitro group’s electron-withdrawing nature may reduce metabolic stability compared to the target compound’s acetylamino group, which is more likely to participate in hydrogen bonding .
  • Sulfur-Containing Analogues: Compounds like N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide () incorporate sulfur moieties, which can enhance reactivity or metal-binding capacity. However, the target compound’s lack of sulfur may favor reduced off-target interactions .
Patent-Based Quinoline Analogues

Patent compounds such as N-(4-(3-bromophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide () feature complex substituents (e.g., bromo, fluoro, tetrahydrofuran-oxy). These modifications aim to optimize pharmacokinetics and target selectivity, suggesting that the target compound’s simpler quinolin-5-yl group could prioritize synthetic accessibility over metabolic complexity .

Predicted Physicochemical Properties :

  • The acetylamino group may improve aqueous solubility relative to nitro or chloro substituents .

Biological Activity

2-[4-(acetylamino)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide is a synthetic compound notable for its complex structure, which integrates an indole moiety with a quinoline derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antiviral applications. The molecular formula of this compound is C21_{21}H18_{18}N4_4O2_2, with a molecular weight of 358.4 g/mol.

Anticancer Properties

Research indicates that 2-[4-(acetylamino)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide exhibits significant anticancer activity. It has been shown to inhibit specific kinases and transcription factors involved in cancer progression. For instance, studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including melanoma and pancreatic cancer.

Case Study:
In an experimental study, this compound was tested on A375 melanoma cells, showing a dose-dependent reduction in cell viability with an IC50_{50} value of approximately 15 µM. The mechanism of action involved the induction of both apoptosis and autophagy, highlighting its dual action against cancer cells .

Antiviral Activity

Additionally, the compound has been evaluated for its antiviral properties. Preliminary findings suggest that it may inhibit the replication of several viruses, including those responsible for respiratory infections. In vitro studies indicated that it could reduce viral load significantly at micromolar concentrations.

Research Findings:
A comparative analysis showed that 2-[4-(acetylamino)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide had an EC50_{50} value ranging from 5 to 28 µM against respiratory syncytial virus (RSV), outperforming some standard antiviral agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the acetylamino group is believed to enhance interaction with biological targets, while the quinoline moiety may contribute to its ability to penetrate cellular membranes effectively.

Compound Structure Biological Activity
2-[4-(acetylamino)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamideStructureAnticancer, Antiviral
2-[4-(methoxycarbonyl)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamideStructureVariable activity
2-[4-(benzoyl)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamideStructureDifferent pharmacological profile

Synthesis and Modification

The synthesis of this compound involves several key steps, including the formation of the indole and quinoline derivatives followed by acetamide coupling reactions. Modifications to the core structure can lead to derivatives with enhanced or altered biological activities.

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